2-Hydrazinyl-4-isopropylpyrimidine
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Overview
Description
2-Hydrazinyl-4-isopropylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinyl-4-isopropylpyrimidine can be synthesized through various methods. One common method involves the reaction of 4-isopropylpyrimidine-2-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-isopropylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Hydrazinyl-4-isopropylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer activities and its role in drug development.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-isopropylpyrimidine involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis. The hydrazinyl group is believed to play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4-methylpyrimidine
- 2-Hydrazinyl-4-phenylpyrimidine
- 2-Hydrazinyl-4-ethylpyrimidine
Uniqueness
2-Hydrazinyl-4-isopropylpyrimidine is unique due to its isopropyl group, which can influence its biological activity and solubility. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(4-propan-2-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C7H12N4/c1-5(2)6-3-4-9-7(10-6)11-8/h3-5H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
DCPPMQCVHLPHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)NN |
Origin of Product |
United States |
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